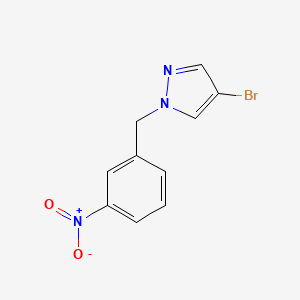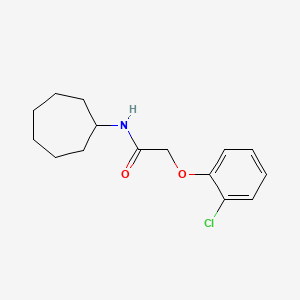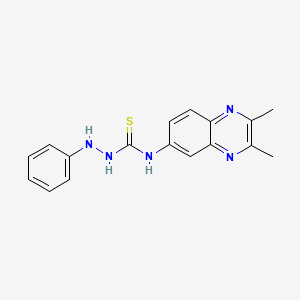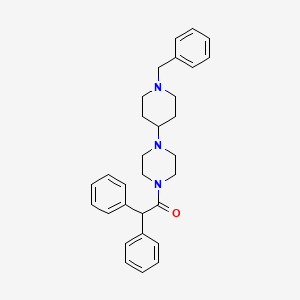![molecular formula C13H13NO4 B5814498 dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)
dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained attention in the scientific community for its potential therapeutic applications. MitoQ is a derivative of ubiquinone, a naturally occurring antioxidant in the body, and has been shown to have superior antioxidant properties compared to other antioxidants.
Mechanism of Action
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate works by targeting the mitochondria, the powerhouse of the cell, where it scavenges free radicals and reduces oxidative stress. This compound also helps to maintain mitochondrial function by improving electron transport and reducing mitochondrial membrane depolarization.
Biochemical and physiological effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and enhancing exercise performance. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate in lab experiments is its specificity for the mitochondria, which allows for targeted antioxidant therapy. However, this compound's high cost and limited availability may be a limitation for some researchers.
Future Directions
There are many potential future directions for research on dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate, including its use in the treatment of other diseases characterized by oxidative stress and mitochondrial dysfunction, such as cancer and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more cost-effective and efficient synthesis methods for this compound could make it more accessible to researchers and clinicians.
Synthesis Methods
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate can be synthesized through a multi-step process starting with the synthesis of 2-(2-bromoethyl)pyridine. The brominated pyridine is then reacted with dimethyl malonate to form the intermediate product, this compound. The final step involves the addition of a triphenylphosphonium group to the molecule, which allows for its targeting to the mitochondria.
Scientific Research Applications
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular disease. This compound's antioxidant properties make it a promising candidate for the treatment of these diseases, which are characterized by oxidative stress and mitochondrial dysfunction.
properties
IUPAC Name |
dimethyl 2-[(E)-3-pyridin-2-ylprop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-12(15)11(13(16)18-2)8-5-7-10-6-3-4-9-14-10/h3-9H,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBTVLMACGXATP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CC=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N-(2-hydroxyethyl)urea](/img/structure/B5814417.png)


![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
